Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

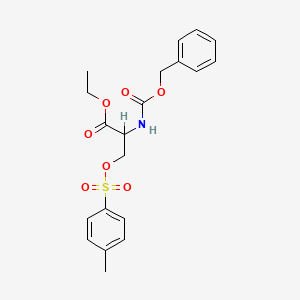

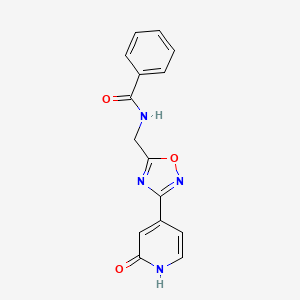

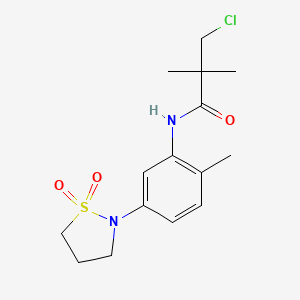

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate is a chemical compound with the CAS Number: 120824-80-8 . It has a molecular weight of 421.47 and its IUPAC name is ethyl 2-{[(benzyloxy)carbonyl]amino}-3-{[(4-methylphenyl)sulfonyl]oxy}propanoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H23NO7S/c1-3-26-19(22)18(21-20(23)27-13-16-7-5-4-6-8-16)14-28-29(24,25)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3,(H,21,23) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a beige solid and it should be stored at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Organic Reactions

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate may be involved in the synthesis of complex organic molecules, benefiting from methodologies described in the literature. For instance, the use of carbanions stabilized by electron-withdrawing groups, such as sulfonyloxy groups, is central to carbon-carbon bond formation in organic synthesis. These reactions often involve addition and substitution mechanisms that are crucial for constructing diverse molecular architectures (Arseniyadis, Kyler, & Watt, 1984). Such methodologies could potentially be applied to or inspired by the manipulation of Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate, highlighting its relevance in synthetic organic chemistry.

Biochemical Insights

Although not directly related, research on the biochemical precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), underscores the significance of studying chemical precursors in plants. ACC, similar to Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate in its role as a precursor molecule, has been found to have multiple roles beyond ethylene production, including signaling functions independent of ethylene. This illustrates the potential for precursor molecules to have multifaceted roles in biochemical processes (Van de Poel & Van Der Straeten, 2014).

Environmental and Microbial Interactions

The degradation of organic compounds, including aromatic hydrocarbons (e.g., benzene, toluene, ethylbenzene, and xylene - BTEX), by anaerobic bacteria, highlights the importance of understanding the environmental fate and microbial interactions of complex chemicals. Research has shown that certain microbial communities can effectively degrade BTEX compounds under anaerobic conditions, which may offer insights into the biodegradation potential of related compounds like Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate (Weelink, Eekert, & Stams, 2010). Understanding these processes is vital for assessing the environmental impact and remediation strategies for various organic contaminants.

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7S/c1-3-26-19(22)18(21-20(23)27-13-16-7-5-4-6-8-16)14-28-29(24,25)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFXIOOUGXOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)

![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)